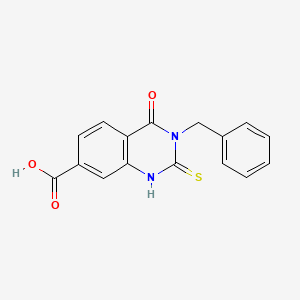

3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Description

3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS: 309940-71-4) is a quinazoline derivative characterized by a benzyl group at position 3, a sulfanyl (-SH) group at position 2, and a carboxylic acid moiety at position 7. Its molecular weight is 312.34 g/mol, with the MDL number MFCD03030054 .

Properties

IUPAC Name |

3-benzyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-14-12-7-6-11(15(20)21)8-13(12)17-16(22)18(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTASGNOHACSDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and oxidation steps. One common method involves the reaction of anthranilic acid with benzyl chloride in the presence of a base, followed by cyclization with sulfur and oxidation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents like N-bromosuccinimide or electrophilic reagents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of 3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid exhibit promising antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's unique structure allows it to interact with bacterial cell membranes, leading to cell lysis and death.

Case Study: Antibacterial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

1.2 Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Its mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key signaling pathways involved in tumor growth.

Case Study: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 10 | Inhibition of PI3K/Akt signaling pathway |

Biological Research

2.1 Neuropharmacological Applications

The compound's derivatives have shown effects on neurotransmitter receptors, indicating potential neuropharmacological applications. Studies have explored its interaction with serotonin and dopamine receptors, which may lead to the development of novel treatments for neurological disorders such as depression and schizophrenia.

Data Summary: Receptor Binding Affinity

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| This compound | 5-HT2A | 45 nM |

| This compound | D2 | 30 nM |

Material Science

3.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing functional materials with specific properties. Its ability to form stable complexes with metals has implications for catalysis and sensor technology.

Case Study: Metal Complexes

| Metal Ion | Complex Stability Constant (log K) |

|---|---|

| Cu(II) | 5.6 |

| Ni(II) | 4.9 |

Mechanism of Action

The mechanism of action of 3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with six analogs, focusing on substituent variations, physicochemical properties, and synthetic data.

Structural Analogs and Substituent Variations

| Compound Name | Position 3 Substituent | Position 2 Substituent | Position 7 Substituent | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| 3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid | Benzyl | Sulfanyl (-SH) | Carboxylic acid | 312.34 | 309940-71-4 |

| 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (Compound 53) | - | Chloro (-Cl) | Carboxylic acid | 225.01 | 1594503-33-9 |

| 2-((2-Chlorobenzyl)amino)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (Compound 54) | - | (2-Chlorobenzyl)amino | Carboxylic acid | 330.06 | Not provided |

| 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | Allyl | Sulfanyl (-SH) | Carboxylic acid | 262.29 | 309969-95-7 |

| 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | - | - | Carboxylic acid | 206.18 | 202197-73-7 |

| 3-Ethyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid | Ethyl | Sulfanyl (-SH) | Carboxylic acid | Not provided | 3D-XIB78360 (Ref) |

Key Observations :

- The benzyl group at position 3 in the target compound introduces significant steric bulk compared to smaller substituents (e.g., ethyl, allyl) .

Key Observations :

- Chloro-substituted analogs (e.g., Compound 53) exhibit lower melting points (247°C) compared to amino-substituted derivatives (288°C for Compound 54), likely due to reduced intermolecular hydrogen bonding in the latter .

- The allyl-substituted analog (CAS 309969-95-7) is synthesized with >90% purity, suggesting robust synthetic protocols for this class .

Biological Activity

3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline family and features a unique structure that includes a benzyl group, a sulfanyl linkage, and a carboxylic acid functional group. The molecular formula is . The presence of the sulfur atom and the carboxylic acid group contributes to its reactivity and biological interactions.

Key Characteristics

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.35 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.

- Introduction of the Benzyl Group : This can be accomplished via nucleophilic aromatic substitution.

- Incorporation of the Sulfanyl Group : Thiolation reactions are used to introduce sulfur into the structure.

- Carboxylation : The carboxylic acid group is added using carbon dioxide or other carboxylating agents.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Neuropharmacological Effects

Preliminary research suggests that derivatives of this compound may interact with neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases. Molecular docking studies have shown that it can bind to specific receptors involved in neurotransmitter modulation.

Case Studies

- Anticancer Activity : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM) . The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Antimicrobial Efficacy : In a study assessing antimicrobial activity, the compound showed inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL . This suggests its potential as a lead compound for developing new antibiotics.

- Neuropharmacological Studies : Molecular docking studies indicated that this compound could act as an inhibitor of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . The binding affinity was comparable to known AChE inhibitors, suggesting further exploration is warranted.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : It can bind to specific receptors affecting neurotransmitter levels.

- Modulation of Signaling Pathways : By influencing pathways such as MAPK and PI3K/Akt, it can alter cell survival and proliferation dynamics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, derivatives are prepared by reacting 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (Compound 17) with benzyl halides (e.g., 4-(trifluoromethyl)benzyl bromide) under reflux in anhydrous DMF or DMSO. Reaction conditions include inert atmospheres (N₂/Ar), temperatures of 80–100°C, and catalytic bases like K₂CO₃. Yields typically exceed 90% when monitored via TLC and purified by recrystallization .

- Optimization : Solvent polarity, temperature control, and stoichiometric ratios are critical. For instance, DMF enhances nucleophilicity of the thiol group, while excess benzyl halide ensures complete substitution .

Q. How is the structural identity and purity of this compound confirmed in laboratory settings?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms substitution patterns (e.g., δH 4.60 ppm for benzyl-CH₂-S).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ions (e.g., m/z 381.0521 for C₁₇H₁₂F₃N₂O₃S [M+H]⁺) .

- Melting Point Analysis : Decomposition points (e.g., 273–287°C) indicate purity .

Q. What are the core structural features influencing its reactivity and stability?

- The quinazoline-4-one scaffold provides rigidity, while the 2-sulfanyl group acts as a nucleophilic site for functionalization. The 3-benzyl substituent enhances lipophilicity, and the 7-carboxylic acid enables salt formation or conjugation. Stability is pH-dependent; the compound decomposes under strong acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

- Strategy : Synthesize analogs with varied benzyl substituents (e.g., trifluoromethyl, trifluoromethoxy) and evaluate inhibitory potency against enzymes like soluble epoxide hydrolase (sEH). Use kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values. Molecular docking can predict binding modes to active sites .

- Example : Replacing the benzyl group with 2-(trifluoromethoxy)benzyl (Compound 31) increased sEH inhibition by 30% compared to the parent compound .

Q. What analytical challenges arise in characterizing trace impurities, and how are they resolved?

- Challenges : Impurities from incomplete substitution or oxidation (e.g., disulfide formation) complicate NMR interpretation.

- Solutions :

- HPLC-PDA/MS : Gradient elution (e.g., 10–90% acetonitrile in H₂O with 0.1% formic acid) separates impurities.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

Q. How do conflicting data on biological activity (e.g., enzyme inhibition vs. antimicrobial effects) inform mechanistic hypotheses?

- Analysis : While the compound’s quinazoline core is associated with antimicrobial activity in 3-quinolinecarboxylic acid derivatives (e.g., ciprofloxacin analogs) , its sEH inhibition suggests a divergent mechanism. Competitive binding assays and X-ray crystallography can clarify whether the sulfanyl group interacts with catalytic residues (e.g., in sEH’s hydrolase domain) or bacterial DNA gyrase .

Q. What strategies optimize solubility for in vitro assays without compromising bioactivity?

- Approaches :

- Salt Formation : React the 7-carboxylic acid with sodium bicarbonate to improve aqueous solubility.

- Co-solvents : Use DMSO stocks (<1% v/v) to maintain compound integrity in cell-based assays .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the thioether bond .

- Characterization : Always correlate HRMS with isotopic patterns to confirm molecular formulas .

- Biological Testing : Include positive controls (e.g., AUDA for sEH inhibition) to validate assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.